2-ブロモ-5-メチル-4-フェニルチアゾール

概要

説明

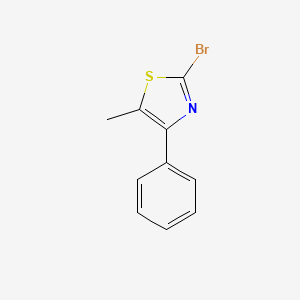

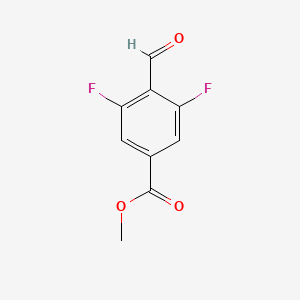

2-Bromo-5-methyl-4-phenylthiazole is a chemical compound with the linear formula C10H8N1Br1S1 . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methyl-4-phenylthiazole is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical and Chemical Properties Analysis

2-Bromo-5-methyl-4-phenylthiazole is a solid compound .科学的研究の応用

医薬品化学

2-ブロモ-5-メチル-4-フェニルチアゾールは、医薬品化学における潜在的な用途が調査されている化合物です。 チアゾール誘導体は、抗菌、抗真菌、抗腫瘍特性を含む多様な生物活性で知られています 。 この化合物は、より優れた効力と副作用の少ない新薬の開発のための足場として役立つ可能性があります。

農業

農業では、チアゾール化合物は、殺菌剤や殺生物剤としての用途について研究されています 。 2-ブロモ-5-メチル-4-フェニルチアゾールの構造的独自性は、害虫駆除や作物保護のための新しい経路を提供し、より持続可能な農業慣行につながる可能性があります。

化学合成

このチアゾール誘導体は、有機合成における中間体として使用できます 。 その臭素原子は、さまざまな化学反応によるさらなる官能基化に適した候補となり、研究および産業用途のための幅広い複雑な分子の合成を可能にします。

産業用途

2-ブロモ-5-メチル-4-フェニルチアゾールの産業用途には、染料、化学反応促進剤、その他の特殊化学品の合成での使用が含まれる可能性があります 。 その汎用性は、製造プロセスと製品品質の向上に役立ちます。

環境科学

環境科学の研究では、2-ブロモ-5-メチル-4-フェニルチアゾールは、環境修復のための新しい材料の研究、またはチアゾール系化学物質の環境運命を理解するためのモデル化合物として使用できます .

材料科学

材料科学では、この化合物の特性は、特定の電子特性または機械的特性を持つ新しい材料の開発に役立つ可能性があります。 ポリマーやコーティングへの組み込みは、材料の耐久性と機能性の向上につながる可能性があります .

分析化学

2-ブロモ-5-メチル-4-フェニルチアゾールは、分析化学における標準または試薬として使用して、化合物検出および定量のための新しい方法を開発できます。これは、さまざまな科学分野における品質管理および研究に不可欠です .

生化学研究

最後に、生化学研究では、この化合物は、酵素相互作用、受容体結合、または生化学的経路を調べるための生物活性分子の合成のための構成要素として使用できます .

Safety and Hazards

作用機序

Target of Action

It is known that thiazole derivatives, which include 2-bromo-5-methyl-4-phenylthiazole, have been associated with anticancer activity . These compounds have shown inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Thiazole derivatives have been reported to interact with their targets, leading to changes that can inhibit the growth of cancer cells .

Biochemical Pathways

Thiazole derivatives have been associated with a broad pharmacological spectrum , indicating that they may affect multiple biochemical pathways.

Result of Action

Thiazole derivatives have been associated with anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancerous cells.

生化学分析

Biochemical Properties

2-Bromo-5-methyl-4-phenylthiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic substitution and oxidation reactions . It can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further react with cellular components .

Cellular Effects

The effects of 2-Bromo-5-methyl-4-phenylthiazole on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression . Additionally, 2-Bromo-5-methyl-4-phenylthiazole can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 2-Bromo-5-methyl-4-phenylthiazole exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it can inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways . The compound’s ability to form covalent bonds with nucleophilic sites on proteins and enzymes is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-methyl-4-phenylthiazole can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 2-Bromo-5-methyl-4-phenylthiazole may undergo degradation, leading to the formation of by-products that can have different biochemical activities . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of 2-Bromo-5-methyl-4-phenylthiazole in animal models vary with dosage. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity . Threshold effects are often noted, where a specific dosage range is required to achieve the desired biochemical response without inducing toxicity .

Metabolic Pathways

2-Bromo-5-methyl-4-phenylthiazole is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 2-Bromo-5-methyl-4-phenylthiazole is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments . The compound’s lipophilicity also plays a role in its distribution, as it can readily cross cell membranes and accumulate in lipid-rich areas .

Subcellular Localization

The subcellular localization of 2-Bromo-5-methyl-4-phenylthiazole is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . The localization of 2-Bromo-5-methyl-4-phenylthiazole within the cell can impact its activity and function, as it may interact with different sets of biomolecules depending on its location .

特性

IUPAC Name |

2-bromo-5-methyl-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOQQISGUQUJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299964 | |

| Record name | 2-Bromo-5-methyl-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412923-45-6 | |

| Record name | 2-Bromo-5-methyl-4-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=412923-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methyl-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methyl-4-phenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B2587850.png)

![N-(4-acetamido-3-chlorophenyl)-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2587853.png)

![2-{[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2587854.png)

![N-(1-cyanocyclohexyl)-2-[[5-[(2-fluorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2587856.png)

methanone](/img/structure/B2587864.png)

![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzyl 2-thiophenecarboxylate](/img/structure/B2587866.png)

![2-[2,2-bis(ethylsulfanyl)acetyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2587868.png)